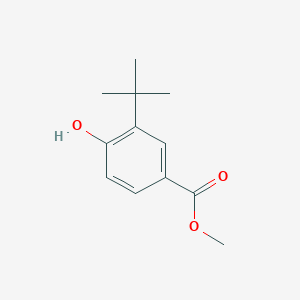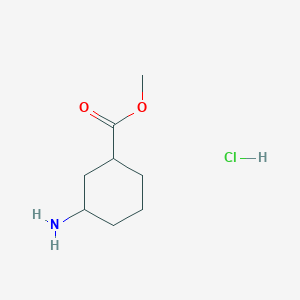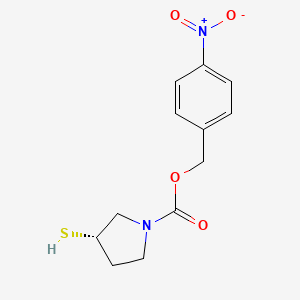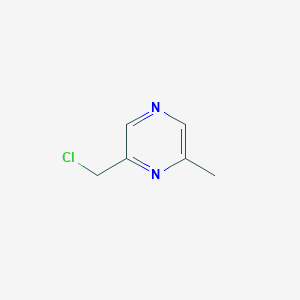
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomeric Properties
- A study on the tautomeric properties of related quinolinones, including 3-fluoro-2(1H)-quinolinones, revealed that these compounds predominantly exist in the lactam form, with no tautomeric lactim structure detected. This highlights their stable molecular configuration, which could be relevant for various chemical and biological applications (Volle, Mävers, & Schlosser, 2008).
Synthetic Pathways
- Research on the synthesis of benzofuroquinolines and related compounds involved the use of fluoroquinolinones, suggesting the utility of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone in the synthesis of complex heterocyclic structures, which can be valuable in drug development and material science (Rádl, Konvička, & Váchal, 2000).
Anticancer Activity
- Studies on fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, which is structurally similar to this compound, have shown promising results in inhibiting cancer cell growth. This indicates potential applications in cancer research and treatment (Řehulka et al., 2020).
Antifungal Properties
- Research on 2-Methyl-8-quinolinols with fluoro, chloro, and bromo substituents, including this compound, showed significant antifungal activity, suggesting their potential use in developing antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).
Medicinal Chemistry
- The compound has been utilized in the synthesis of flosequinan, a drug for treating heart failure, indicating its role in the development of cardiovascular therapeutics (Morita et al., 1994).
Structural Significance in Medicinal Chemistry
- Quinolinone derivatives, such as this compound, are highlighted for their structural significance in medicinal chemistry, particularly in anticancer drug development, owing to their interaction with key biological targets (Beker & Yıldırım, 2021).
Role in Antiviral Research
- Derivatives of 2-(1H)-quinolinones have shown potential as potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase, indicating the relevance of this compound in antiviral research (Tedesco et al., 2006).
Fluorescence Labeling and Physicochemical Studies
- Studies have explored the use of quinolinone derivatives in fluorescence labeling and have characterized their physicochemical properties, suggesting potential applications in bioimaging and diagnostics (Shmidt et al., 2019).
Propriétés
IUPAC Name |
2-(chloromethyl)-8-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPTYOSWWVWFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589830 |
Source


|
| Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946755-53-9 |
Source


|
| Record name | 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946755-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)




![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)







